molecular formula C18H12FN3S B5547137 6-[(4-fluorobenzyl)thio]-2,4'-bipyridine-5-carbonitrile

6-[(4-fluorobenzyl)thio]-2,4'-bipyridine-5-carbonitrile

Cat. No. B5547137
M. Wt: 321.4 g/mol
InChI Key: QNXDDNTYYCPUPD-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 6-[(4-fluorobenzyl)thio]-2,4'-bipyridine-5-carbonitrile and related compounds involves multiple steps, starting from simple precursors like 4-hydroxythiophenol. The reaction typically involves condensation and cyclization steps to introduce the bipyridine moiety and the fluorobenzylthio substituent. Various synthesis protocols aim to optimize yields and purities of these compounds, highlighting the importance of selecting suitable reagents and conditions (Karabasanagouda et al., 2009).

Scientific Research Applications

Fluorescent Chemosensors

  • Fluorescent Chemosensors for Metal Ions : A study describes the use of a ruthenium(II) tris(bipyridine) complex as a fluorescent chemosensor for cobalt ions, highlighting the potential application of similar compounds in detecting specific metal ions in various environments (Li et al., 2006).

Biological Activity

  • Antimicrobial Activity : Research on biologically active bipyridine-carbonitriles carrying the 4-hydroxyphenylthio moiety revealed that some of these compounds exhibit promising antimicrobial activity against various bacterial and fungal strains (Karabasanagouda et al., 2009).

Anti-Cancer Properties

  • Anti-Lung Cancer Activity : A study on fluoro-substituted benzo[b]pyran derivatives, including compounds structurally related to "6-[(4-fluorobenzyl)thio]-2,4'-bipyridine-5-carbonitrile", demonstrated anticancer activity against lung cancer cell lines, suggesting potential therapeutic applications for similar compounds (Hammam et al., 2005).

Synthesis and Characterization

  • Advanced Synthesis Techniques : Research into the synthesis of various bipyridine-5-carbonitriles, including methods for incorporating fluorobenzyl groups, provides insights into the chemical reactions and conditions favorable for producing such compounds, which could be applied to synthesize "this compound" (Batanero et al., 2002).

Corrosion Inhibitors

  • Pyrazolopyridine Derivatives as Corrosion Inhibitors : A study exploring the use of pyrazolopyridine derivatives as corrosion inhibitors for mild steel in acidic conditions suggests that compounds with bipyridine structures might also find applications in protecting metals against corrosion (Dandia et al., 2013).

Mechanism of Action

The mechanism of action of this compound is not clear without specific context. If it’s intended for use in a biological context, its mechanism of action would depend on the specific biological target .

Future Directions

The potential applications and future directions for this compound would depend on its physical and chemical properties, as well as the context in which it’s being studied. It could potentially be of interest in fields such as medicinal chemistry, materials science, or coordination chemistry .

properties

IUPAC Name

2-[(4-fluorophenyl)methylsulfanyl]-6-pyridin-4-ylpyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12FN3S/c19-16-4-1-13(2-5-16)12-23-18-15(11-20)3-6-17(22-18)14-7-9-21-10-8-14/h1-10H,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNXDDNTYYCPUPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CSC2=C(C=CC(=N2)C3=CC=NC=C3)C#N)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12FN3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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